Welcome to the BenchChem Online Store!
molecular formula C15H14FNO3S B062609 N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide CAS No. 165806-94-0

N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide

Cat. No. B062609
M. Wt: 307.3 g/mol
InChI Key: GPWSBFOCAYKXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05593991

Procedure details

To a stirred solution of 4-fluorobenzaldehyde (124 g, 979 mmoles) in acetonitrile (620 mL, 5 volumes) and toluene (620 mL, 5 volumes) was added formamide (110 g, 2.45 moles, 2.5 equiv.) followed by chlorotrimethylsilane (119 g, 1.07 moles, 1.1 equiv.). The reaction was heated at 50° C. under nitrogen for 5 hours. To the resulting white slurry was added p-toluenesulfinic acid (230 g, 1.47 moles, 1.5 equiv.) and the reaction was heated at 50° C. for an additional 5 hours then cooled to ambient temperature. Methanol (250 mL) and t-butyl methyl ether (620 mL) were added. After 15 minutes the reaction was poured into water (3 L) pre-cooled to 0° C. After stirring for 30 minutes at 0° C., the product was collected by suction filtration and rinsed with t-butyl methyl ether (250 mL). The product, a white, crystalline solid, was dried to a constant weight at 40° C./<1 mm Hg to afford 270 g (879 mmoles) of desired product (90% yield). 1H NMR (300 MHz, CD3CN) δ7.99 (1H, s), 7.92 (1H, m), 7.71 (2H, d, J=8.3 Hz), 7.49 (2H, dd, J=5.3, 8.8 Hz), 7.39 (2H, d, J=8.1 Hz), 7.16 (2H, t, J=8.8 Hz), 6.31 (1H, d, J=10.6 Hz), 2.42 (3H, s).
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
620 mL
Type
solvent
Reaction Step One
Quantity
620 mL
Type
solvent
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step Two
Quantity
230 g
Type
reactant
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Four
Quantity
620 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[CH:10]([NH2:12])=[O:11].Cl[Si](C)(C)C.[C:18]1([CH3:27])[CH:23]=[CH:22][C:21]([S:24]([OH:26])=[O:25])=[CH:20][CH:19]=1>C(#N)C.C1(C)C=CC=CC=1.O.COC(C)(C)C.CO>[C:18]1([CH3:27])[CH:23]=[CH:22][C:21]([S:24]([CH:6]([NH:12][CH:10]=[O:11])[C:5]2[CH:8]=[CH:9][C:2]([F:1])=[CH:3][CH:4]=2)(=[O:26])=[O:25])=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
124 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
110 g
Type
reactant
Smiles
C(=O)N
Name
Quantity
620 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
620 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
119 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
230 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)O)C
Step Four
Name
Quantity
3 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
620 mL
Type
solvent
Smiles
COC(C)(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 50° C. for an additional 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
pre-cooled to 0° C
FILTRATION
Type
FILTRATION
Details
the product was collected by suction filtration
WASH
Type
WASH
Details
rinsed with t-butyl methyl ether (250 mL)
CUSTOM
Type
CUSTOM
Details
The product, a white, crystalline solid, was dried to a constant weight at 40° C./<1 mm Hg

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C(C1=CC=C(C=C1)F)NC=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 879 mmol
AMOUNT: MASS 270 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.